molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2953633
CAS No.: 2034413-70-0
M. Wt: 321.336
InChI Key: JHMOXQFQTQXINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a heterocyclic compound combining an indole-3-carboxamide scaffold with a fused furopyridine system. The indole moiety is substituted at the 3-position with a carboxamide group, while the ethyl linker connects to a 7-oxofuro[2,3-c]pyridine ring.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMOXQFQTQXINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step processes:

  • Step 1: Preparation of the Furo[2,3-c]pyridine Core

    • The initial step includes the synthesis of the furo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.

    • Conditions: Cyclization often requires the use of acidic or basic catalysts and specific solvents to facilitate the formation of the furo[2,3-c]pyridine ring.

  • Step 2: Functionalization of the Furo[2,3-c]pyridine Core

    • Subsequent functionalization steps introduce the oxo group at position 7 and other necessary substituents.

    • Conditions: Functionalization might involve reagents like oxidizing agents and protective groups to achieve selective modification.

  • Step 3: Coupling with Indole-3-carboxamide

    • The final step involves coupling the functionalized furo[2,3-c]pyridine core with 1H-indole-3-carboxamide.

    • Conditions: This step might require coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of suitable solvents.

Industrial Production Methods

  • Large-scale production often follows the optimized synthetic route with attention to cost-efficiency and yield maximization.

  • Techniques like continuous flow synthesis and process intensification can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at specific positions, potentially altering its pharmacological properties.

  • Reduction: Reduction reactions might be used to modulate the functional groups within the molecule.

  • Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to structural analogs with diverse properties.

Common Reagents and Conditions

  • Oxidation Agents: KMnO₄, CrO₃

  • Reduction Agents: NaBH₄, LiAlH₄

  • Substitution Reagents: Alkyl halides, aryl halides

Major Products

  • Oxidation and reduction products, depending on the specific functional groups targeted.

  • Substitution products with modified side chains or heterocyclic structures.

Scientific Research Applications

The compound's applications span multiple scientific domains:

  • Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

  • Biology: Potential use in studying biological pathways and as a probe for understanding protein-ligand interactions.

  • Medicine: Exploration as a candidate for drug development due to its unique structural features, possibly targeting specific enzymes or receptors.

  • Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action is influenced by its interaction with molecular targets such as proteins or enzymes. The presence of the furo[2,3-c]pyridine and indole moieties may allow it to bind to specific active sites, modulating biological pathways. This binding can result in either the activation or inhibition of the target, leading to downstream effects relevant to its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized analogs in the literature. Below is a comparative analysis based on synthetic routes , physicochemical properties , and functional groups (Table 1).

Table 1: Key Structural and Analytical Comparisons

Compound Name / ID Core Structure Key Substituents/Modifications Yield (%) MS (m/z) Notable NMR Shifts (δ, ppm) Source
Target Compound Indole-3-carboxamide + furopyridine Ethyl linker to 7-oxofuro[2,3-c]pyridine N/A N/A N/A Hypothetical
7l () Pyrido[3,4-b]indole 4-Methoxyphenyl, hexyl linker 70 594 [M+H] 8.67–8.73 (CONH), 3.89 (OCH3)
7f () Pyrido[3,4-b]indole 4-Methoxyphenyl, butyl linker 72 566 [M+H] 8.76 (Ar-H), 2.30 (COCH3)
FDU-NNEI () Indole-3-carboxamide 4-Fluorobenzyl, naphthalen-1-yl N/A N/A N/A
7f (Pyrazolo[3,4-b]pyridine) () Pyrazolo[3,4-b]pyridine Furan-2-carboxamide, 4,6-dimethyl 65 256 [M+] 2.40 (CH3), 13.0 (NH, pyrazole)

Key Observations

Core Heterocycles: The target compound’s furopyridine system is distinct from the pyrido[3,4-b]indole cores in 7l and 7f, which exhibit planar aromatic systems with extended conjugation. The furopyridine’s oxygen atom may enhance polarity compared to sulfur-containing analogs like FDU-NNEI .

Linker Length and Flexibility :

  • The target compound’s ethyl linker is shorter than the hexyl/butyl chains in 7l and 7f. Shorter linkers may reduce conformational flexibility but improve solubility .
  • FDU-NNEI employs a rigid naphthalene substituent without a linker, favoring π-π stacking interactions .

In contrast, the target’s 7-oxo group could act as a hydrogen-bond acceptor . The fluorobenzyl group in FDU-NNEI introduces electronegativity and metabolic resistance, a feature absent in the target compound .

Synthetic Feasibility :

  • Yields for 7l and 7f (~70%) suggest efficient coupling of indole/pyridoindole precursors with acylating agents. The target compound’s synthesis would require similar steps but with a furopyridine intermediate, which may complicate purification due to oxygen’s reactivity .

Research Implications and Limitations

  • The furopyridine’s oxygen atom could mimic ATP’s ribose moiety in kinase binding .
  • Analytical Gaps : MS and NMR data for the target compound are unavailable, limiting direct comparisons. Computational modeling (e.g., docking studies) could bridge this gap.
  • Contradictions: highlights fluorinated indole carboxamides (e.g., FDU-NNEI) with enhanced bioactivity, suggesting that the target compound’s non-fluorinated structure may reduce potency but improve safety .

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a furo[2,3-c]pyridine moiety with an indole carboxamide, suggesting potential biological activities relevant to medicinal chemistry and drug design.

Chemical Structure

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The furo[2,3-c]pyridine core is known for its diverse biological activities, while the indole structure is frequently associated with various pharmacological effects.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exhibit enzyme inhibition and receptor binding , similar to other derivatives in this class.

Potential Mechanisms Include:

  • Kinase Inhibition : The compound may inhibit specific kinases by occupying ATP-binding sites, thus modulating cellular signaling pathways.
  • Apoptotic Induction : It may induce apoptosis through pathways involving caspases and mitochondrial factors (e.g., Cytochrome C, Bax, and Bcl-2) .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of indole derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer), HT-29 (colon cancer), and A-549 (lung cancer).
CompoundGI50 (µM)Cell Line
Doxorubicin1.10MCF-7
This compoundTBDTBD

The compound demonstrated significant antiproliferative activity comparable to doxorubicin in some cases, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

Research has shown that derivatives of indole exhibit anti-inflammatory properties. In particular:

  • Compounds similar to this compound have been reported to effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

Case Studies and Research Findings

  • Antiproliferative Studies : A study focusing on a series of indole carboxamides found that certain derivatives exhibited GI50 values in the low micromolar range against MCF-7 cells. The most effective compounds were also shown to induce apoptosis through caspase activation .
  • Inflammation Models : In vivo studies indicated that selected indole derivatives reduced pulmonary inflammation in mouse models without significant toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.